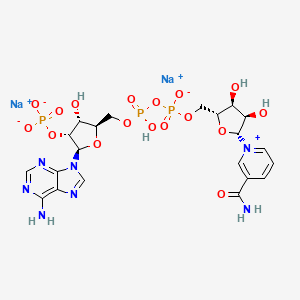
Nadide phosphate disodium
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to Nadide phosphate disodium, such as NADP, involves enzymatic processes. For instance, NADP can be synthesized from nicotinamide adenine dinucleotide (NAD) in the presence of NAD+ kinase, which phosphorylates NAD+ to form NADP+ (Ronneberg et al., 1992).
Molecular Structure Analysis
The molecular structure of NADP and its analogs is characterized by the presence of nicotinamide, adenine, ribose, and phosphate groups. Structural studies, particularly those involving X-ray crystallography, have provided insights into the interactions within the molecule and with other biomolecules. For example, the structure of glyceraldehyde‐3‐phosphate dehydrogenase complexed with NADP+ reveals the interactions between the enzyme and the cofactor, highlighting the role of specific residues in binding and catalysis (Robien et al., 2005).
Chemical Reactions and Properties
NADP and its analogs are involved in a wide range of chemical reactions, primarily serving as cofactors in redox reactions. For example, NADP-dependent, non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase catalyzes the oxidation of glyceraldehyde-3-phosphate in a reaction that is key to the glycolytic and photosynthetic pathways (Casati et al., 2000).
Physical Properties Analysis
The physical properties of Nadide phosphate disodium and related compounds like NADP are influenced by their molecular structure. These properties, such as solubility, stability, and reactivity, are essential for their biological functions. The stability of NADP, for instance, can be affected by pH and the presence of specific ions or molecules, which can induce conformational changes impacting its role as a cofactor (Graeff et al., 2006).
Wissenschaftliche Forschungsanwendungen
Application in Biochemistry
- Field : Biochemistry
- Summary of Application : NADP and its reduced form NADPH form a redox pair that supports redox reactions, especially anaerobic reactions such as lipid and nucleic acid synthesis .
- Methods of Application : NADP/NADPH is used as a coenzyme that supports redox reactions via the transport of electrons .
- Results or Outcomes : The use of NADP/NADPH in these reactions helps in the synthesis of lipids and nucleic acids .
Application in Glucose Quantification
- Field : Biochemistry
- Summary of Application : The β-NADH phosphate disodium salt has been used for the quantification of glucose in glycogen .
- Methods of Application : This application involves using the β-NADH phosphate disodium salt in a hexokinase assay .
- Results or Outcomes : The assay allows for the quantification of glucose in glycogen .
Application in Nanotechnology
- Field : Nanotechnology
- Summary of Application : Reduced coenzyme II (NADPH) acts as both reducing and capping agents in the growth of AgPd nanoclusters .
- Methods of Application : The growth kinetics of AgPd nanoclusters is remarkably accelerated with respect to monometallic Pd or Ag .
- Results or Outcomes : The AgPd nanoclusters exhibit better peroxidase mimicking activities relative to their monometallic counterparts .
Application in Food Industry
- Field : Food Industry
- Summary of Application : Disodium Phosphate (DSP) is used as a pH buffer, stabilizer, and emulsifier in processed cheese, condensed milk, instant pudding, and other food applications .
- Methods of Application : Disodium Phosphate is added to these food products during their processing to maintain the desired pH, stability, and texture .
- Results or Outcomes : The addition of Disodium Phosphate improves the quality and shelf-life of these food products .
Application in Textile Industry
- Field : Textile Industry
- Summary of Application : Disodium Phosphate is used as a buffering agent in textile applications .
- Methods of Application : It is added to the textile processing solutions to control the pH and improve the effectiveness of the processing .
- Results or Outcomes : The use of Disodium Phosphate enhances the quality and durability of the textiles .
Application in Water Treatment
- Field : Water Treatment
- Summary of Application : Phosphates, including Disodium Phosphate, are used in cooling water treatment .
- Methods of Application : Phosphates are added to the cooling water to prevent scale formation, corrosion, and sludge formation .
- Results or Outcomes : The use of phosphates improves the efficiency of the cooling system and extends its lifespan .
Application in Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Summary of Application : In the pharmaceutical industry, disodium phosphate is used as an excipient, which is an inactive substance added to medications .
- Methods of Application : It serves as a stabilizer, ensuring the uniform distribution of active ingredients in tablets and capsules. Disodium phosphate also acts as a pH adjuster in various oral and topical medications .
- Results or Outcomes : Furthermore, it aids in the formulation of eye drops and ophthalmic solutions, helping to maintain their isotonicity .
Application in Detergent and Cleaning Products
- Field : Detergent and Cleaning Industry
- Summary of Application : In the detergent and cleaning industry, disodium phosphate is utilized as a builder .
- Methods of Application : It enhances the cleaning efficiency of detergents by softening water and preventing the redeposition of dirt and stains on fabrics .
- Results or Outcomes : Disodium phosphate also acts as a pH buffer, ensuring the stability and effectiveness of cleaning solutions .
Application in Metal Treatment
- Field : Metal Treatment
- Summary of Application : Disodium phosphate finds its application in metal treatment processes, particularly in metal finishing and plating .
- Methods of Application : It acts as a pH buffer and a corrosion inhibitor, preventing oxidation and ensuring a smooth and uniform coating on metal surfaces .
- Results or Outcomes : Disodium phosphate is also used in metal cleaning solutions to remove rust and scale, preparing the surface for further treatment or coating .
Application in Laboratory Settings
- Field : Laboratory Applications
- Summary of Application : In laboratory settings, disodium phosphate serves various purposes .
- Methods of Application : It is commonly used as a buffering agent in biological and chemical experiments to maintain a stable pH level .
- Results or Outcomes : Its significance lies in its ability to facilitate a deeper comprehension of cellular functions and to aid in the development of various biomedical applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDDJLMGYRLUKR-WUEGHLCSSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N7Na2O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401044998 | |
| Record name | Disodium NADP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401044998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white solid; [Merck Index] | |
| Record name | NADP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nadide phosphate disodium | |
CAS RN |
24292-60-2 | |
| Record name | Disodium NADP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401044998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'→5'-ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-Dimethyl-1-[[9-(methylthio)-5,6-dihydrothieno[3,4-h]quinazolin-2-yl]thio]-2-butanone](/img/structure/B1223886.png)


![4-(1,3-dioxo-2-benzo[de]isoquinolinyl)-N-(1,1-dioxo-3-thiolanyl)butanamide](/img/structure/B1223891.png)
![4-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1223892.png)
![8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione](/img/structure/B1223893.png)
![2-[[(2-Methoxy-4-nitroanilino)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid diethyl ester](/img/structure/B1223895.png)
![2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1223897.png)
![N-[[3-Fluoro-4-ethoxy-pyrid-2-YL]ethyl]-N'-[5-nitrilomethyl-pyridyl]-thiourea](/img/structure/B1223898.png)

![1-cyclopentyl-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-ethylthiourea](/img/structure/B1223901.png)
![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)
